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Compound of Interest

Compound Name: H-His(1-Me)-OMe

Cat. No.: B555450

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of
the Spectroscopic Differences Between N(1)-methyl-L-histidine methyl ester and L-histidine
methyl ester.

In the realm of peptide synthesis and drug design, the modification of amino acid side chains is
a critical strategy for modulating biological activity, stability, and pharmacokinetic properties.
The methylation of the histidine imidazole ring, for instance, can significantly alter its charge
state, hydrogen bonding capacity, and interaction with biological targets. This guide provides a
detailed spectroscopic comparison of two closely related histidine derivatives: L-histidine
methyl ester (H-His-OMe) and N(1)-methyl-L-histidine methyl ester (H-His(1-Me)-OMe).
Understanding the distinct spectroscopic signatures of these molecules is paramount for their
unambiguous identification and characterization in research and development.

Key Spectroscopic Differences: A Tabular Summary

The primary structural difference between H-His-OMe and H-His(1-Me)-OMe lies in the
substitution at the N(1) position (also known as N-1) of the imidazole ring. This seemingly minor
alteration—the addition of a methyl group—induces significant and measurable shifts in their
respective NMR, IR, and mass spectra. The following table summarizes the key expected and
observed spectroscopic data for these two compounds.
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Spectroscopic

H-His-OMe (as

H-His(1-Me)-OMe
(data for

Key Differences

Technique dihydrochloride) corresponding
carboxylic acid)
Upfield shift of the C2-
H proton in the
~9.15 ppm (imidazole ~8.7 ppm (imidazole methylated compound
14 NMR ppm ( ppm ( Yy p

C2-H)

C2-H)

due to the electron-
donating effect of the

methyl group.

~7.57 ppm (imidazole
C5-H)

~7.2 ppm (imidazole
C5-H)

Upfield shift of the C5-
H proton.

~4.51 ppm (a-CH)

~4.3 ppm (a-CH)

Minor upfield shift of

the alpha-proton.

~3.74 ppm (-OCHs3)

Not applicable (data
for carboxylic acid)

Presence of a singlet
corresponding to the
methyl ester protons
in H-His-OMe. A
similar peak would be
expected for H-His(1-
Me)-OMe.

~3.8 ppm (N-CHs)

Appearance of a new
singlet corresponding
to the N-methyl

protons.

13C NMR

~135 ppm (imidazole
C2)

~137 ppm (imidazole
C2)

Downfield shift of the

C2 carbon.

~118 ppm (imidazole
C5)

~120 ppm (imidazole
C5)

Downfield shift of the
C5 carbon.

~130 ppm (imidazole
C4)

~132 ppm (imidazole
C4)

Downfield shift of the
C4 carbon.
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~170 ppm (C=0,

ester)

~175 ppm (C=0, acid)

The carbonyl chemical
shift will differ
between the ester and

carboxylic acid.

~53 ppm (-OCHs3)

Not applicable (data
for carboxylic acid)

Presence of a signal

for the methyl ester

~34 ppm (N-CHs)

Appearance of a new
signal for the N-methyl

carbon.

IR Spectroscopy

Broad N-H stretch
(~3100-2600 cm™Y)

carbon.

Both will show
Similar broad N-H characteristic amine
stretch and imidazole N-H

stretches.

C=0 stretch (~1740

cm™1)

C=0 stretch (~1720

cm™1, acid)

The carbonyl
stretching frequency
will be slightly different
for the ester versus

the carboxylic acid.

Imidazole ring
vibrations (~1600-
1400 cm™?)

Imidazole ring

vibrations shifted

The methylation will
cause slight shifts in
the frequencies of the
imidazole ring

vibrational modes.

Mass Spectrometry

Molecular lon (M™*):
m/z 169.09

A mass difference of
Molecular lon (M*): 14 Da, corresponding
m/z 183.10 to the addition of a

methyl group (CH?2).
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Key Fragments: Loss
of -OCHs (m/z 152),

methylated imidazole

Key Fragments: Loss
of -OCHs (m/z 138),
imidazole side chain

side chain (m/z 95,
(m/z 81, 82)

96)

Fragmentation
patterns will show a
+14 Da shift for
fragments containing
the methylated

imidazole ring.

Note: The provided NMR data for H-His(1-Me)-OMe is based on its corresponding carboxylic
acid, 1-Methyl-L-histidine. While the chemical shifts of the imidazole ring and a-carbon are
expected to be similar, the values for the carbonyl and methoxy groups will differ in the methyl

ester.

Structural Basis for Spectroscopic Differences

The addition of a methyl group to the N(1) position of the imidazole ring is the root cause of the
observed spectroscopic differences. This structural modification is visualized in the diagram

below.
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Caption: Structural comparison highlighting the key difference.

Experimental Protocols
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The following are general protocols for acquiring the spectroscopic data discussed. Instrument
parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL
of a suitable deuterated solvent (e.g., DMSO-ds, D20, or CD3OD). Ensure the sample is fully
dissolved.

e 1H NMR Acquisition:
o Use a 400 MHz or higher field NMR spectrometer.
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12
ppm.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
e 13C NMR Acquisition:
o Acquire a proton-decoupled one-dimensional carbon spectrum.

o Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of
200-220 ppm.

o Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation:
o Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

o Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and
press into a thin, transparent pellet.

e FTIR Acquisition:
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o Record the spectrum in the range of 4000-400 cm~2.
o Acquire 16-32 scans with a resolution of 4 cm~1,

o Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it

from the sample spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable
solvent system for the ionization method used (e.g., methanol/water with 0.1% formic acid
for ESI).

e MS Acquisition (Electrospray lonization - ESI):
o Infuse the sample solution into the ESI source at a flow rate of 5-10 pL/min.
o Acquire the mass spectrum in positive ion mode.

o Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas
flow of 500-800 L/hr, and desolvation temperature of 100-150 °C.

o For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-
induced dissociation (CID) with varying collision energies.

Conclusion

The methylation at the N(t) position of the histidine imidazole ring in H-His(1-Me)-OMe results
in a cascade of predictable and identifiable spectroscopic changes when compared to its
unmethylated counterpart, H-His-OMe. The most telling of these is the appearance of a new N-
methyl signal in both H and 13C NMR spectra and a 14 Da mass increase in the mass
spectrum. These distinct spectroscopic fingerprints are crucial for the accurate identification
and quality control of these important building blocks in peptide and medicinal chemistry.
Researchers can confidently distinguish between these two derivatives by carefully analyzing
the presented spectroscopic data.

« To cite this document: BenchChem. [A Comparative Spectroscopic Analysis: H-His(1-Me)-
OMe vs. H-His-OMe]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b555450#spectroscopic-differences-between-h-his-1-
me-ome-and-h-his-ome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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